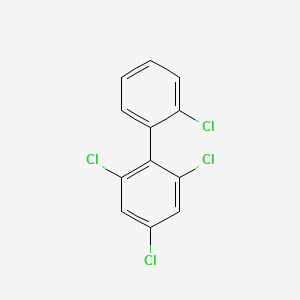

2,2',4,6-Tetrachlorobiphenyl

Description

Overview of Polychlorinated Biphenyls (PCBs) as Environmental Contaminants

PCBs are man-made organic chemicals that were produced in large quantities from the 1930s until they were banned in many countries in the 1970s and 1980s due to their environmental persistence and harmful effects. triumvirate.comunep.org These compounds are highly resistant to degradation and can remain in the environment for extended periods, cycling between air, water, and soil. ijshr.comepa.gov Their stability, low flammability, and insulating properties made them ideal for a variety of industrial applications. triumvirate.compops.int However, these same properties contribute to their persistence and ability to bioaccumulate in the food chain, posing a risk to both wildlife and human health. unep.orgdcceew.gov.au PCBs are classified as probable human carcinogens and have been linked to a range of other health issues. epa.govpops.int

Historical Context and Industrial Applications of PCB Mixtures

The large-scale production of PCBs began in 1929, with the Swann Chemical Corporation (later a part of Monsanto) being the first to commercialize them. triumvirate.com Their desirable properties, such as non-flammability, chemical stability, high boiling point, and electrical insulating characteristics, led to their widespread use in numerous industrial and commercial applications. triumvirate.comepa.ie

Key applications included:

Dielectric and coolant fluids in electrical equipment like transformers and capacitors. triumvirate.comnih.gov

Heat transfer fluids in industrial machinery. triumvirate.com

Hydraulic fluids and lubricants. ijshr.com

Additives in paints, plastics, adhesives, and carbonless copy paper. triumvirate.comnih.gov

PCBs were most commonly sold as mixtures under trade names such as Aroclor in the United States. epa.govcdc.gov These mixtures were complex concoctions of various PCB congeners. epa.gov Concerns about the environmental accumulation of highly chlorinated PCBs led to a voluntary cessation of the manufacture of some Aroclor types in 1971 and a restriction of PCB use to closed systems. oup.com The Toxic Substances Control Act of 1976 ultimately made the manufacture, importation, and sale of PCBs illegal in the U.S. after 1978. oup.com

Classification and Nomenclature of PCB Congeners, including Tetrachlorobiphenyls

PCBs consist of a biphenyl (B1667301) structure with one to ten chlorine atoms attached. pops.int This results in 209 possible individual compounds, known as congeners. dcceew.gov.aueurofins.com.au These congeners are categorized into homologs based on the number of chlorine atoms they possess. epa.gov For instance, tetrachlorobiphenyls are a homolog group where each congener has exactly four chlorine atoms. epa.gov

The nomenclature for PCBs can be complex. The most widely accepted system is the one developed by Ballschmiter and Zell, which assigns a unique number (from 1 to 209) to each congener. nih.govnih.gov This numbering, often referred to as the BZ number, follows the rules of the International Union of Pure and Applied Chemistry (IUPAC) for substituent characterization. nih.govnih.gov The IUPAC system itself names congeners based on the specific numbered positions of the chlorine atoms on the two phenyl rings. greenfacts.orgwho.int For example, 2,2',4,6-Tetrachlorobiphenyl is also known as PCB 50.

The positions of the chlorine atoms are designated as ortho, meta, and para. nih.gov This substitution pattern significantly influences the physical and chemical properties of the congener, including its planarity and potential for biological interaction. cdc.gov

Research Significance of this compound as a Representative Congener

This compound (PCB 50) has been the subject of extensive research due to its role as a model compound for understanding the broader behavior of PCBs in the environment. Its specific structure and properties make it a valuable tool for investigating the environmental fate and toxicological effects of this class of pollutants.

Prevalence and Unique Characteristics within the Tetrachlorobiphenyl Group

While not always the most abundant congener in environmental samples, this compound is a notable component of some technical PCB mixtures. nih.gov Its unique structural characteristics set it apart within the tetrachlorobiphenyl group. The presence of chlorine atoms at the ortho positions (2 and 2') introduces steric hindrance, which affects the planarity of the molecule. This non-planar configuration influences its environmental behavior and biological activity.

The metabolism of this compound has been a focus of research. Studies have shown that it can be metabolized by liver microsomes to form hydroxylated metabolites, such as 2,2',4,6'-tetrachlorobiphenyl-3'-ol. nih.gov This metabolic process is species-dependent and can result in the formation of chiral metabolites, which have a specific three-dimensional structure. nih.gov

Broader Implications for Persistent Organic Pollutants (POPs) Research

The study of this compound contributes to the broader understanding of Persistent Organic Pollutants (POPs). PCBs were among the original twelve POPs targeted for elimination by the Stockholm Convention, an international treaty aimed at protecting human health and the environment from these harmful chemicals. pops.intepa.ie

Research on specific congeners like this compound provides crucial data on the persistence, bioaccumulation, and long-range transport of POPs. unep.org Understanding the chemical and biological transformations of individual congeners helps to build more accurate models of their environmental fate and to assess the risks they pose. This knowledge is essential for developing effective strategies for the remediation of contaminated sites and for preventing future pollution from similar persistent chemicals.

Data Tables

Table 1: Properties of this compound (PCB 50)

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₂H₆Cl₄ | |

| Molecular Weight | 291.99 g/mol | |

| CAS Number | 62796-65-0 | |

| IUPAC Name | 1,1'-Biphenyl, 2,2',4,6-tetrachloro- | |

| PCB Congener Number | 50 |

| Appearance | Colorless oily liquid to waxy solid (general for PCBs) | pops.intpublications.gc.ca |

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trichloro-2-(2-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-7-5-10(15)12(11(16)6-7)8-3-1-2-4-9(8)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLVVZDKBSYMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074194 | |

| Record name | 2,2',4,6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62796-65-0 | |

| Record name | 2,2',4,6-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062796650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,6-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD736T0W8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of 2,2 ,4,6 Tetrachlorobiphenyl

Global and Regional Spatial Distribution Patterns

The distribution of 2,2',4,6-tetrachlorobiphenyl, like other PCBs, is global, with its presence detected in various environmental compartments across different regions. researchgate.net Human activities are the sole source of PCBs in the environment, leading to higher concentrations in industrialized areas. researchgate.net

Atmospheric Concentrations and Spatial Gradients

Atmospheric transport is a primary mode for the global dispersion of PCBs. cpcb.nic.in These compounds can volatilize from contaminated sites, such as landfills, and adsorb to aerosols, allowing for long-range transport. cpcb.nic.in Precipitation scavenging, where particles and vapor are removed from the atmosphere by rain, can lead to the concentration of chlorinated hydrocarbons in rainwater. cpcb.nic.in

Limited specific data on the atmospheric concentrations of this compound (also known as PCB 50) is available. However, research on related tetrachlorobiphenyl isomers indicates that their atmospheric half-lives can be on the order of days, suggesting their potential for transport before degradation. For instance, high levels of unintentionally produced tetrachlorobiphenyls, including PCB 51 (2,2',4',6-tetrachlorobiphenyl), have been observed at a regional background site in East China, indicating ongoing atmospheric presence. acs.org

Aquatic System Presence: Freshwater and Marine Environments

PCBs are routinely found in both freshwater and marine environments. researchgate.netwaterquality.gov.au Due to their hydrophobic nature, they are poorly soluble in water and tend to adsorb strongly to suspended sediments. waterquality.gov.aucymitquimica.com This leads to their accumulation in aquatic ecosystems.

In freshwater systems, such as the Great Lakes, PCBs have been a significant concern for decades. scholaris.caoup.com Studies in Lake Erie have evaluated the temporal trends of PCBs in fish, indicating their persistent presence in the water body and its biota. scholaris.ca

In marine environments, PCB concentrations are generally in the low nanogram per liter (ng/L) range in coastal waters of the Northern Hemisphere and in the picogram per liter (pg/L) range in oceanic waters. waterquality.gov.au The presence of PCBs has been documented in various marine ecosystems, from populated coastal areas to remote regions like the Antarctic. waterquality.gov.auconicet.gov.ar

Terrestrial Compartments: Soil and Sediment Accumulation

Soil and sediment are major sinks for PCBs in the environment. researchgate.netwho.int The strong adsorption of PCBs to soil and sediment particles limits their leaching but contributes to their long-term persistence in these compartments. who.intcpcb.nic.in The rate of vaporization of PCBs from soil and sediment surfaces is significantly reduced compared to their vaporization from aqueous solutions. cpcb.nic.in

Microbial reductive dechlorination of tetrachlorobiphenyls has been observed in contaminated sediments, such as those from Woods Pond in Lenox, Massachusetts. researchgate.netresearchgate.net This process can alter the congener composition of PCB mixtures in the environment. The partitioning of tetrachlorobiphenyls is also influenced by the dissolved organic matter in porewaters of sediments. acs.org

Temporal Trends in Environmental Levels

Historical Contamination Profiles

The production and use of PCBs have been largely phased out in many countries due to environmental and health concerns. cymitquimica.com Historical data from various regions show decreasing trends in PCB concentrations in different environmental matrices since the implementation of bans and restrictions. oup.comconicet.gov.ar For example, long-term studies in the Great Lakes region have shown a general decline in PCB levels in lake trout since the 1970s. oup.com Similarly, sediment cores from populated estuaries in South America have revealed peak PCB concentrations corresponding to periods of maximum usage, followed by a decline. conicet.gov.ar

Current Monitoring Data and Trends

Despite the general downward trend, PCBs continue to be detected in environmental samples, indicating their persistence. researchgate.net Current monitoring programs are essential for tracking the long-term fate of these contaminants. In some cases, recent data has shown unexpected trends. For instance, an increasing trend in PCB concentrations was observed in walleye from Lake Erie after the mid-1990s, highlighting the complexity of contaminant dynamics in ecosystems. scholaris.ca

Recent research in the northwestern Arabian Gulf found that while PCB concentrations in sediment cores showed historical peaks related to regional conflicts, the levels in recent sediments were generally low. researchgate.net Monitoring of various environmental compartments, including air, water, sediment, and biota, remains crucial for assessing the ongoing risks associated with persistent organic pollutants like this compound. labmix24.comepri.com

Interactive Data Tables

Below are interactive tables summarizing key information on this compound and related compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 62796-65-0 | accustandard.com |

| Molecular Formula | C12H6Cl4 | cymitquimica.com |

| Molecular Weight | 291.99 g/mol | |

| Synonyms | PCB 50, 2,2',4,6-Tetrachloro-1,1'-biphenyl |

Partitioning Behavior across Environmental Matrices

The partitioning of this compound governs its environmental fate and transport. General models of PCB behavior categorize congeners based on their degree of chlorination. cdc.gov Compounds with one to four chlorine atoms, such as this compound, are known to undergo a series of volatilization and deposition cycles, facilitating their migration between air, water, and soil. cdc.gov This cycling contributes to their long-range atmospheric transport and widespread distribution. cpcb.nic.in

Air-Water Exchange Dynamics

The exchange of this compound between the atmosphere and water bodies is a critical process in its environmental distribution. This dynamic is largely governed by the compound's Henry's Law constant (H), which quantifies the equilibrium partitioning between the two phases. A higher Henry's Law constant indicates a greater tendency for the compound to volatilize from water into the air. escholarship.org

Research using Quantitative Structure-Property Relationship (QSPR) models has been employed to estimate this value for specific congeners. For this compound (PCB 50), a predicted value has been determined, which helps in modeling its environmental behavior. Variability in experimentally reported Henry's Law constants can stem from differences in temperature and salinity during measurement. The two-film theory is often applied to model the air-water exchange, where fugacity calculations replace simple concentrations to better describe the transport of PCBs from water to air. diva-portal.org In many aquatic systems, volatilization is the dominant process for the removal of less chlorinated PCBs from the water column. researchgate.netcsic.es This net volatilization suggests that estuaries and other water bodies can act as a source of PCBs to the atmosphere. researchgate.net

| Compound Name | PCB Number | CAS Registry Number | Parameter | Predicted Value | Source |

|---|---|---|---|---|---|

| This compound | 50 | 62796-65-0 | log KH | -5.2 ± 0.3 |

Sediment-Water Interfacial Processes

The interface between sediment and water is a key area for the accumulation and potential remobilization of this compound. Due to their hydrophobic nature, PCBs adsorb strongly to soil and sediment, a tendency that generally increases with the degree of chlorination and the organic carbon content of the solid matrix. cpcb.nic.inwho.int This process limits the amount of the compound that is freely dissolved in water and available to biota. who.int

Research on contaminated sediments from New Bedford Harbor has shown that the partitioning of PCBs, including congener 50, is not a constant process. epa.gov Sequential batch extraction experiments revealed that the distribution coefficient (Kd), which describes the ratio of the contaminant concentration in the sediment to that in the water, can change significantly. epa.gov The study found that changes in ionic strength, such as the removal of salt from estuarine sediment, can lead to the deflocculation of sediment organic carbon. epa.gov This process releases dissolved organic carbon (DOC) and associated colloids into the water, which can act as carriers for hydrophobic compounds like this compound, thereby mobilizing them from the sediment bed. epa.gov This finding demonstrates that the sediment-water partition coefficient is not static and that physicochemical conditions significantly influence the release of PCBs. epa.gov

| Research Focus | Key Finding | Studied Congeners Included | Source |

|---|---|---|---|

| PCB Partitioning in New Bedford Harbor Sediment | Partition coefficients (Kd) are not constant; mobilization is significantly facilitated by dissolved organic carbon (DOC) released during changes in ionic strength. | This compound (PCB 50) | epa.gov |

Soil-Air Volatilization and Deposition

The movement of this compound between soil and the atmosphere is a significant pathway for its environmental redistribution. cdc.gov Volatilization from contaminated soil is an important loss mechanism, particularly for less-chlorinated congeners like tetrachlorobiphenyls. cdc.gov Once in the atmosphere, PCBs are subject to transport and can be redeposited onto soil and vegetation through wet and dry deposition. uludag.edu.tr

The partitioning behavior between soil and air is described by the soil-air partition coefficient (Ksa). This coefficient can be related to the octanol-air partition coefficient (KOA), a measure of the chemical's partitioning between n-octanol (as a surrogate for soil organic matter) and air. science.govscispace.com Models based on KOA and the soot-air partition coefficient (KSA) are used to predict the extent to which a compound will be associated with the particle phase versus the gas phase in the atmosphere. science.gov For tetrachlorobiphenyls, it is expected that a dynamic equilibrium exists between the soil and the air, leading to cycles of volatilization and deposition that contribute to their global dispersion. cdc.gov The primary mode of PCB uptake in terrestrial vegetation is through the transfer of the vapor phase from the air to the plant's aerial parts. cdc.gov

| Partitioning Process | Governing Coefficient | Key Research Findings | Source |

|---|---|---|---|

| Soil-Air Exchange | Soil-Air Partition Coefficient (Ksa), related to Octanol-Air Partition Coefficient (KOA) | Volatilization is a major loss mechanism from soil for tetrachlorobiphenyls. cdc.gov This leads to a cycle of deposition and re-volatilization, contributing to long-range transport. cdc.gov | cdc.govscience.govscispace.com |

Sources, Pathways, and Environmental Inputs of 2,2 ,4,6 Tetrachlorobiphenyl

Anthropogenic Emission Sources and Release Mechanisms

The primary routes of 2,2',4,6-tetrachlorobiphenyl into the environment are through human-driven activities. These include releases from historical commercial products and unintentional formation during various industrial processes.

Historically, PCBs were manufactured and sold in commercial mixtures, with Aroclor being the most common trade name in the United States. nih.govtsu.edu These mixtures were utilized in a wide array of industrial and commercial applications due to their chemical stability, non-flammability, and electrical insulating properties. nerc.ac.ukgov.bc.ca

Although this compound was not a major component of most commercial Aroclor mixtures, it was present in some. nih.gov For instance, research has identified its presence in certain Aroclor formulations. These mixtures were used in products such as:

Dielectric fluids in capacitors and transformers nih.gov

Paints nih.gov

Sealants nih.gov

Adhesives nih.gov

Inks nih.gov

Carbonless copy paper nih.gov

The release of this compound from these historical products can occur through volatilization, leaks, spills, and improper disposal of products containing these mixtures. tsu.edu

A significant and ongoing source of this compound is its unintentional formation as a byproduct in various manufacturing processes. nih.govbiorxiv.org

The production of certain polymers and pigments has been identified as a key source of inadvertently produced this compound. nih.govresearchgate.net Specifically, it can be formed during the decomposition of 2,4-dichlorobenzoyl peroxide, which is used as an initiator in the free-radical polymerization of materials like polyester (B1180765) resins and silicone rubber. nih.govresearchgate.netresearchgate.net During this process, 2,4-dichlorophenyl radicals are generated, which can then react to form various PCB congeners, including this compound. nih.govresearchgate.net

Similarly, certain pigment manufacturing processes can lead to the formation of PCBs. researchgate.netacs.org For example, the production of some phthalocyanine (B1677752) and azo pigments can generate a variety of PCB congeners. researchgate.net

The inadvertent formation of this compound in building materials is a notable contributor to indoor air contamination. nih.govbiorxiv.org Products such as polymer sealants used on kitchen cabinets have been identified as a major source of this congener in residential homes. nih.govacs.org The compound can be released from these materials into the indoor environment, leading to airborne exposure. nih.govepa.gov Studies have found that materials contaminated with PCBs can act as secondary sources, re-emitting the compounds into the air over time. epa.govsst.dk

Inadvertent Byproduct Formation and Emissions

Long-Range Atmospheric and Oceanic Transport

Due to their semi-volatile nature, PCBs, including this compound, are subject to long-range atmospheric transport. cpcb.nic.incsic.es They can volatilize from sources on land and water surfaces and be carried by winds over vast distances. cpcb.nic.inresearchgate.net This allows for their deposition in remote regions, far from their original sources. csic.esresearchgate.net

The atmosphere is a significant pathway for the global distribution of these compounds. researchgate.netunlp.edu.ar Once in the atmosphere, they can be removed through wet or dry deposition, contaminating soil and water bodies. cpcb.nic.in

Oceanic transport also plays a role in the global distribution of PCBs. acs.org They can be transported by ocean currents, and their persistence allows for distribution across marine environments. researchgate.net

Localized Release Pathways: Industrial Discharges and Waste Sites

Localized, high-concentration releases of this compound can occur from specific point sources. These include industrial discharges and waste disposal sites. nih.gov

Improperly managed hazardous waste sites containing old electrical equipment or other PCB-laden materials can be significant sources of contamination to the surrounding air, soil, and water. tsu.edunih.gov Industrial facilities that historically used or inadvertently produced PCBs may also have contaminated sediments in nearby water bodies through wastewater discharges. These localized "hotspots" can contribute to ongoing environmental contamination.

Environmental Fate and Transport Processes of 2,2 ,4,6 Tetrachlorobiphenyl

Atmospheric Transport and Deposition

2,2',4,6-Tetrachlorobiphenyl, a member of the polychlorinated biphenyl (B1667301) (PCB) family, is subject to atmospheric transport, which is a primary mode of global distribution for PCBs. cpcb.nic.in The physical and chemical properties of PCBs, including this compound, such as low volatility and resistance to degradation, facilitate their long-range transport in the atmosphere. cpcb.nic.incymitquimica.com Volatilization from contaminated surfaces, including soil and water bodies, and the formation of aerosols are key processes that introduce these compounds into the atmosphere. cpcb.nic.in Once airborne, these compounds can be transported over vast distances. cpcb.nic.inunlp.edu.ar

The atmospheric transport of PCBs is influenced by their tendency to adsorb to airborne particles, such as aerosols with a particle size of less than 0.05-20 μm. cpcb.nic.in This association with particulate matter allows for transport with atmospheric currents. The subsequent removal of these compounds from the atmosphere occurs through wet and dry deposition. cpcb.nic.in Wet deposition involves the scavenging of PCBs by precipitation, such as rain and snow, while dry deposition is the settling of PCB-laden particles from the atmosphere onto terrestrial and aquatic surfaces. cpcb.nic.in

The estimated atmospheric half-life of this compound is between 3.01 and 3.19 days. Another study estimated the photooxidation half-life of this compound in the air to be between 4 and 37 days, with a specific half-life of 17.42 days when adsorbed to silica (B1680970) gel and irradiated with simulated sunlight. epa.gov These relatively short half-lives suggest that while the compound can be transported over significant distances, it is also subject to degradation processes in the atmosphere.

Hydrospheric and Sediment Transport Dynamics

Once deposited into aquatic environments, the transport and fate of this compound are governed by its low water solubility and high hydrophobicity. cymitquimica.com These properties cause PCBs to readily partition from the water column and adsorb to suspended particulate matter and bottom sediments. cpcb.nic.inresearchgate.net The principal transport route for PCBs in aquatic systems is often from waste streams into receiving waters. researchgate.net

The movement of PCBs from sediment back into the water column can occur through processes such as desorption, bioturbation (the disturbance of sediment by organisms), gas convection, and erosion. cpcb.nic.in From the water, PCBs can be further transported and become enriched in the surface microlayer or volatilize back into the atmosphere. cpcb.nic.in The concentration of PCBs in the water can be influenced by the presence of dissolved organic substances, which may increase their solubility. cpcb.nic.in Conversely, sorption to soil and sediment surfaces helps to decrease their concentration in the water. cpcb.nic.in

Studies on a similar tetrachlorobiphenyl isomer, 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB 52), provide insights into sediment-water partitioning. The distribution coefficients (log Kd) for PCB 52 were found to range from 4.1 to 4.9, and the soil-sorption coefficients (log Koc) ranged from 5.3 to 6.1. capes.gov.br These high values indicate a strong tendency for the compound to bind to sediments. capes.gov.br

Soil and Sediment Migration

The migration of this compound within soil and sediment is generally limited due to its strong adsorption to soil and sediment particles. cpcb.nic.in This strong binding is a key factor in its persistence in these environmental compartments. cpcb.nic.in However, the degree of migration can be influenced by the level of chlorination, with lower chlorinated PCBs tending to leach more readily than highly chlorinated ones. cpcb.nic.in

Research on 2,2',5,5'-tetrachlorobiphenyl (PCB 52) in sediment columns from the Lower Fox River, Wisconsin, demonstrated a slow migration rate of 8-9 mm per year. capes.gov.br This slow movement underscores the long-term persistence and potential for accumulation of tetrachlorobiphenyls in sediment beds. The study also noted that factors other than organic carbon content, such as colloids and microbial activity, can be important in controlling PCB distribution within sediments. capes.gov.br

Groundwater monitoring near industrial sites has also been used to investigate the mobility of PCBs in subsurface environments. epa.gov The presence of PCBs in monitoring wells indicates that, under certain hydrogeologic conditions, migration through soil and into groundwater can occur. epa.gov

Bioaccumulation and Trophic Transfer Mechanisms within Ecological Systems

The chemical properties of this compound, particularly its high lipophilicity (fat-loving nature) and resistance to metabolic breakdown, make it prone to bioaccumulation in living organisms and biomagnification through food webs. cpcb.nic.incymitquimica.comebi.ac.uk

Uptake Pathways in Aquatic and Terrestrial Biota

In aquatic environments, the primary uptake of PCBs by microorganisms like phytoplankton is through passive diffusion from the water. nih.govresearchgate.net These compounds are readily absorbed, leading to high bioconcentration factors. cpcb.nic.in Benthic organisms, which live in and on the sediment, can take up PCBs directly from the contaminated sediment. cpcb.nic.in For larger aquatic organisms like fish, both diffusion across gill surfaces and ingestion of contaminated food contribute to uptake, with ingestion being a major pathway. nih.govresearchgate.net

In terrestrial systems, plants can absorb small amounts of PCBs from the soil, although high concentrations can negatively affect photosynthesis and respiration. internationalscholarsjournals.com The primary route of exposure for terrestrial animals is through the consumption of contaminated food sources. researchgate.net

Food Web Accumulation and Biomagnification Trends

Once in an organism, this compound tends to accumulate in fatty tissues due to its high lipid solubility and slow rate of metabolism and elimination. cpcb.nic.inrug.nl This process is known as bioaccumulation. As organisms are consumed by others higher up the food chain, the concentration of the chemical increases at each successive trophic level, a phenomenon called biomagnification. cpcb.nic.inrug.nlsccwrp.org

The extent of bioaccumulation and biomagnification can vary depending on the specific PCB congener. rug.nl Generally, higher chlorinated PCBs tend to bioaccumulate to a greater extent than lower chlorinated ones because they are metabolized more slowly. rug.nl The structure of the food web and the lipid content of the organisms also play a significant role in the degree of biomagnification. cdnsciencepub.com For instance, in some freshwater planktonic food webs, the concentration of PCBs did not consistently increase with trophic level, suggesting that biomagnification is not a universal phenomenon in all aquatic ecosystems. cdnsciencepub.com

A study on a freshwater planktonic food chain (phytoplankton -> zooplankton -> roach) found that the biomagnification factor from zooplankton to fish was less than zero for PCB congeners with a logKow greater than 6, indicating a decrease in concentration at this trophic step. cdnsciencepub.com However, other studies have shown that dietary uptake is a significant contributor to the bioaccumulation of more highly chlorinated PCBs. hudsonriver.org

Environmental Transformation and Degradation Pathways of 2,2 ,4,6 Tetrachlorobiphenyl

Abiotic Transformation Processes

Abiotic transformation involves the degradation of a chemical through non-biological means, such as light or chemical reactions with other non-living molecules in the environment.

Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by photons. In the environment, sunlight is the primary driver of this process. For PCBs, photolysis is considered a potential degradation pathway, particularly in surface waters and the atmosphere. The process typically involves the cleavage of carbon-chlorine bonds, leading to less chlorinated biphenyls. Under ultraviolet irradiation, PCBs can undergo significant decomposition, primarily through dechlorination reactions. osti.gov

In aquatic systems, the photodegradation of PCBs can occur through two main mechanisms: direct and indirect photolysis.

Direct photolysis: This occurs when the PCB molecule itself absorbs light energy, leading to its decomposition.

Indirect photolysis: This process is mediated by other light-absorbing substances in the water, known as photosensitizers. These substances, such as dissolved organic matter, absorb sunlight and produce reactive species like hydroxyl radicals, singlet oxygen, and triplet excited states, which then react with and degrade the PCB molecules. nih.gov Studies on 2-chlorobiphenyl have shown that reactions with hydroxyl radicals and triplet excited states of dissolved organic matter are major pathways for its photodegradation in sunlit waters. nih.gov

In the atmosphere, the primary transformation pathway for PCBs is oxidation by hydroxyl radicals (•OH). These highly reactive molecules are formed photochemically and play a crucial role in cleansing the atmosphere of many pollutants. The reaction between PCBs and hydroxyl radicals is a key factor in determining their atmospheric lifetime. This process is generally faster for less chlorinated PCBs and becomes progressively slower as the number of chlorine atoms on the biphenyl (B1667301) structure increases.

2,2',4,6-Tetrachlorobiphenyl, like other PCBs, is characterized by its high chemical stability. The biphenyl structure and the strong carbon-chlorine bonds make it highly resistant to chemical degradation processes such as hydrolysis and oxidation in aquatic environments. wikipedia.org Hydrolysis, the reaction with water, is not a significant degradation pathway for PCBs under typical environmental conditions of temperature and pH. Similarly, they are resistant to oxidation by common oxidants found in natural waters. This chemical inertness is a primary reason for their persistence in the environment, particularly in sediments and soils where they are shielded from light and atmospheric oxidants.

Biotic Transformation and Biodegradation Mechanisms

Biotic transformation encompasses the processes by which living organisms, primarily microorganisms, alter or break down chemical compounds.

In anaerobic environments, such as deep sediments in rivers, lakes, and coastal areas, the most significant biodegradation process for highly chlorinated PCBs like this compound is microbial reductive dechlorination. nih.govoup.com This process involves anaerobic bacteria that use the chlorinated biphenyl molecule as an electron acceptor, removing a chlorine atom and replacing it with a hydrogen atom. oup.com This transformation is crucial because it reduces the toxicity of the PCB and makes the resulting less-chlorinated congeners more susceptible to further degradation by aerobic bacteria. epa.gov

The process of reductive dechlorination is often observed in sediments contaminated with PCB mixtures like Aroclors. Over time, the composition of the PCB mixture shifts, showing a decrease in highly chlorinated congeners and a corresponding increase in less chlorinated ones. epa.gov

Table 1: Research Findings on Reductive Dechlorination of Tetrachlorobiphenyls

| Study Focus | Key Findings | Reference Congener(s) |

|---|---|---|

| Aroclor 1242 Dechlorination | Microorganisms from Hudson River sediments dechlorinated Aroclor 1242, removing 53% of total chlorine in 16 weeks. The proportion of mono- and dichlorobiphenyls increased from 16% to 88%. | Aroclor 1242 |

| Dechlorination Specificity | Primary dechlorination mechanism in aquatic sediments is the removal of meta- and para-substituted chlorines, leading to an enrichment of ortho-substituted congeners. | General PCBs |

| Sediment-Free Dechlorination | Bacterial cultures from Baltimore Harbor sediments reductively dechlorinated 2,3,5,6-tetrachlorobiphenyl (B164875) in a minimal medium without sediment, producing both meta and ortho dechlorination products. | 2,3,5,6-Tetrachlorobiphenyl |

| Doubly Flanked Chlorine Removal | A stable microbial consortium was developed that specifically removes doubly flanked chlorines (chlorines with adjacent chlorines on both sides) from PCBs. | 2,3,4,5-Tetrachlorobiphenyl |

This table presents data from studies on various tetrachlorobiphenyls to illustrate the principles of reductive dechlorination.

The rate and pathway of microbial reductive dechlorination are heavily influenced by the position of the chlorine atoms on the biphenyl rings. Different groups of anaerobic bacteria exhibit distinct specificities for removing chlorines from ortho, meta, or para positions.

Generally, the most common and widespread dechlorination process in contaminated sediments involves the removal of chlorines from the meta and para positions. nih.govepa.gov This leads to an accumulation of ortho-substituted congeners, which are often less toxic but can still be persistent. For this compound, which has chlorines at the ortho (2, 2'), para (4), and meta (6) positions, this common pathway would predict the removal of the chlorines at the 4- and 6-positions.

However, other dechlorination patterns have been observed. Some microbial consortia have been shown to specifically dechlorinate ortho positions, although this is less common for complex PCB mixtures in the environment. nih.govasm.org Furthermore, some bacteria specialize in removing "doubly flanked" chlorines—those that are positioned between two other chlorine atoms on the same ring. nih.gov The specific microbial populations present in a given environment and the specific structures of the PCB congeners determine which dechlorination pathways will dominate.

Microbial Reductive Dechlorination in Anaerobic Environments

Role of Specific Microbial Consortia and Isolates

The breakdown of polychlorinated biphenyls (PCBs) in the environment is often a collaborative effort involving diverse microbial communities. Anaerobic microbial consortia found in sediments have demonstrated the ability to dechlorinate tetrachlorobiphenyls. For instance, an anaerobic methanogenic microbial consortium has been shown to extensively dechlorinate 2,3,4,5,6-pentachlorobiphenyl to biphenyl through a series of dechlorination steps, one of which involves the formation of 2,3,4,6-tetrachlorobiphenyl (B164873). ethz.ch This indicates that microbial consortia possess the enzymatic machinery to remove chlorine atoms from the biphenyl structure, a critical first step in its degradation. While specific studies focusing solely on this compound are limited, research on similar compounds, such as 2,4-dichlorobiphenyl, has shown that consortia of Pseudomonas species can assimilate and degrade this congener. epa.govnih.gov

Individual bacterial isolates also contribute to PCB degradation. Various bacterial strains have been isolated from PCB-contaminated sites that are capable of degrading a range of PCB congeners. nih.gov For example, two species of Achromobacter isolated from sewage effluent were found to oxidize several chlorobiphenyls. While specific data on the degradation of this compound by these isolates is not provided, their ability to act on other tetrachlorobiphenyls suggests a potential for similar activity.

Impact of Environmental Conditions (e.g., Temperature, pH)

Environmental factors, particularly temperature and pH, play a pivotal role in the microbial degradation of this compound. Temperature significantly influences the rate and pathways of anaerobic dechlorination. Studies on the dechlorination of 2,3,4,6-tetrachlorobiphenyl in freshwater sediments have revealed that the process is highly temperature-dependent. bohrium.comnih.govresearchgate.net

In one study, the optimal temperature for the dechlorination of 2,3,4,6-tetrachlorobiphenyl to trichlorobiphenyls was found to be 30°C in two different sediments. bohrium.com However, the range of effective temperatures can be quite broad, with dechlorination observed between 12°C and 34°C, and even at higher temperatures (50°C to 60°C) in some sediments. bohrium.com Temperature not only affects the rate of degradation but can also influence the specific dechlorination pathways, leading to different daughter products. nih.gov For example, in one sediment, meta dechlorination was dominant across a wide temperature range, while in another, the dechlorination pathways and their temperature optima for ortho, meta, and para chlorine removal were distinct. bohrium.com

The effect of pH on the degradation of this compound is less documented. However, research on the biodegradation of other PCBs by a defined bacteria-yeast consortium indicated an optimal pH of 6.0 for degradation. magtech.com.cn Another study on the degradation of pentachlorobiphenyl by Microbacterium paraoxydans also found the optimal pH for enzymatic activity to be 6.0, with stability over a broader range of 4.0 to 8.0. researchgate.net These findings suggest that neutral to slightly acidic conditions may be favorable for the microbial breakdown of PCBs.

Aerobic Microbial Oxidation Pathways

Under aerobic conditions, the microbial degradation of this compound proceeds through a series of oxidative reactions, primarily involving the well-characterized biphenyl upper pathway. bohrium.comnih.gov

Biphenyl Upper Pathway and Ring Cleavage

The initial step in the aerobic degradation of biphenyl and its chlorinated derivatives is catalyzed by a multi-component enzyme system called biphenyl dioxygenase. This enzyme introduces two hydroxyl groups onto one of the aromatic rings, forming a cis-dihydrodiol. ethz.ch This is followed by dehydrogenation to produce a dihydroxybiphenyl. The subsequent and critical step is the cleavage of the aromatic ring, which is carried out by a dioxygenase enzyme. This results in the formation of a meta-cleavage product, a yellow-colored compound identified as 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid in the case of biphenyl degradation. nih.gov This ring cleavage is a hallmark of the biphenyl upper pathway and is essential for the further breakdown of the molecule.

Formation of Chlorinated Benzoic Acids and Other Intermediates

Following ring cleavage, the resulting intermediate is further metabolized through a series of hydrolytic and oxidative steps. In the degradation of chlorinated biphenyls, this pathway leads to the formation of chlorinated benzoic acids. nih.govcdnsciencepub.com For instance, the degradation of p-chlorobiphenyl by Achromobacter pCB has been shown to produce p-chlorobenzoic acid. cdnsciencepub.com While direct evidence for the specific chlorinated benzoic acid formed from this compound is scarce, it is expected that the degradation process would yield one or more isomers of chlorobenzoic acid, depending on which ring is attacked and where the chlorine atoms are located. The accumulation of these chlorinated benzoic acids can sometimes inhibit the growth and degradation potential of the PCB-degrading microorganisms.

Biotransformation by Higher Organisms and Metabolite Formation

Higher organisms, including mammals, fish, and birds, can also metabolize this compound, although the primary purpose of this biotransformation is detoxification and excretion rather than complete mineralization. The main products of this metabolic activity are hydroxylated and methoxylated derivatives. nih.govresearchgate.net

Hydroxylated and Methoxylated Metabolites

In animals, the biotransformation of PCBs is primarily carried out by the cytochrome P450 monooxygenase system, which introduces a hydroxyl group onto the biphenyl structure, forming hydroxylated PCBs (OH-PCBs). nih.govresearchgate.net These OH-PCBs can be further conjugated with molecules like glucuronic acid or sulfate to increase their water solubility and facilitate their excretion.

While specific studies on the metabolism of this compound in higher organisms are limited, research on other tetrachlorobiphenyl congeners provides insights into the likely metabolic fate. For example, studies with 3,3',4,4'-tetrachlorobiphenyl in poplar plants and various animal species have identified several hydroxylated metabolites. nih.gov Similarly, the metabolism of 2,2',5,5'-tetrachlorobiphenyl (B50384) in rats has been shown to produce hydroxylated and methoxylated metabolites. nih.gov The formation of methoxylated PCBs (MeO-PCBs) occurs when a hydroxyl group is methylated. The specific positions of hydroxylation and methoxylation are dependent on the chlorine substitution pattern of the parent PCB and the specific enzymes present in the organism.

Table 1: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,3,4,5,6-Pentachlorobiphenyl |

| 2,3,4,6-Tetrachlorobiphenyl |

| 2,4-Dichlorobiphenyl |

| Biphenyl |

| p-Chlorobiphenyl |

| 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid |

| Chlorinated benzoic acids |

| p-Chlorobenzoic acid |

| 3,3',4,4'-Tetrachlorobiphenyl |

| 2,2',5,5'-Tetrachlorobiphenyl |

| Hydroxylated PCBs (OH-PCBs) |

| Methoxylated PCBs (MeO-PCBs) |

| Glucuronic acid |

Enantioselective Metabolism of Chiral Tetrachlorobiphenyls

Polychlorinated biphenyl (PCB) congeners that possess multiple chlorine substituents in the ortho positions can exist as stable rotational isomers, known as atropisomers, which are non-superimposable mirror images of each other. nih.gov This axial chirality is a key feature of many PCBs, including certain tetrachlorobiphenyls. The biological processing of these chiral PCBs is often enantioselective, meaning that one atropisomer is metabolized or accumulates preferentially over the other. This stereoselectivity is primarily driven by the action of cytochrome P450 (CYP) enzymes and results in species- and congener-dependent atropisomeric enrichment in various organisms. nih.gov

The metabolism of chiral PCBs is a critical pathway for their elimination in mammals. nih.gov In vitro studies have demonstrated that enzymes such as rat CYP2B1 and human CYP2B6 are capable of oxidizing chiral PCBs, leading to the formation of hydroxylated metabolites (OH-PCBs). nih.gov This oxidation process is frequently atropselective. For instance, investigations into the biotransformation of 2,2',3,6-tetrachlorobiphenyl (PCB 45) have revealed the preferential metabolism of one of its atropisomers.

Research Findings on PCB 45 Metabolism

In vitro incubations using rat cytochrome P450 2B1 (CYP2B1) have shown that this isozyme preferentially metabolizes the second-eluting atropisomer of PCB 45, particularly at lower substrate concentrations (≤15 μM). acs.org This selective biotransformation indicates that the enzyme's active site interacts differently with the two atropisomers of PCB 45. acs.org Docking studies with homologous enzymes suggest that individual atropisomers can have distinct interactions with the CYP enzyme, docking at different locations within the active site, which provides a molecular basis for the observed stereoselectivity. acs.org

The primary metabolic transformation for many PCBs is hydroxylation. nih.gov While specific hydroxylated metabolites for this compound were not detailed in the reviewed literature, studies on similar compounds provide insight into the likely pathways. For example, the structurally related 2,2',3,6-tetrachlorobiphenyl (also designated as CB45) is metabolized by human CYP2B6 and rat CYP2B1 into various hydroxylated and dechlorinated metabolites. acs.org Docking studies predict that for the (aR)-CB45 atropisomer, 4'-hydroxy-CB45 is a major metabolite. acs.org

Furthermore, the metabolism of prochiral PCBs can lead to the formation of new chiral centers. The oxidation of 2,2',4,6'-tetrachlorobiphenyl (B1596159) (PCB 51) by various microsomal preparations results in the enantioselective formation of the chiral metabolite 2,2',4,6'-tetrachlorobiphenyl-3'-ol (OH-PCB 51). nih.gov This demonstrates that metabolic processes can introduce chirality into PCB structures that were not originally chiral in the same manner. nih.gov

Enantiomeric Fractions in Biota

The enantioselective metabolism of chiral PCBs leads to non-racemic enantiomeric fractions (EFs) in environmental biota. An EF value of 0.5 indicates a racemic mixture (equal amounts of both enantiomers), while deviations from this value signify the enrichment of one enantiomer over the other. Studies have documented non-racemic EFs for various chiral PCBs in a range of organisms, including fish, bivalves, birds, and marine mammals. nih.govnih.gov This indicates that stereoselective biotransformation is a widespread phenomenon in arctic and other aquatic food webs. nih.govusgs.gov While specific EF values for this compound in various species were not prominently available in the reviewed literature, the consistent observation of non-racemic mixtures for other chiral PCBs strongly suggests that it would also undergo stereoselective processing in vivo. nih.gov

The tables below summarize findings on the enantioselective metabolism of tetrachlorobiphenyls.

Table 1: In Vitro Metabolism of Chiral Tetrachlorobiphenyls

| PCB Congener | Enzyme/System | Observation |

|---|---|---|

| 2,2',3,6-Tetrachlorobiphenyl (PCB 45) | Rat CYP2B1 | Preferential biotransformation of the second-eluting atropisomer at concentrations ≤15 μM. acs.org |

| 2,2',3,6-Tetrachlorobiphenyl (CB45) | Human CYP2B6 | Docking studies predict 4'-hydroxy-CB45 as a major metabolite from the (aR)-CB45 atropisomer. acs.org |

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | PCB 45 |

| 2,2',3,6-Tetrachlorobiphenyl | PCB 45, CB45 |

| 2,2',4,6'-Tetrachlorobiphenyl | PCB 51 |

| 2,2',4,6'-tetrachlorobiphenyl-3'-ol | OH-PCB 51 |

| 4'-hydroxy-2,2',3,6-tetrachlorobiphenyl | 4'-hydroxy-CB45 |

Analytical Methodologies for Environmental Assessment of 2,2 ,4,6 Tetrachlorobiphenyl

Sampling Strategies for Diverse Environmental Matrices

Effective sampling is the foundation of reliable environmental analysis. The strategies employed vary significantly depending on the environmental matrix being studied.

Passive air samplers (PAS) are a cost-effective and widely used method for monitoring airborne persistent organic pollutants (POPs) like 2,2',4,6-tetrachlorobiphenyl. uiowa.eduresearchgate.net These devices collect contaminants from the air over extended periods, typically weeks, providing a time-integrated concentration. researchgate.net

Polyurethane Foam (PUF) Disk Samplers: A common type of PAS utilizes polyurethane foam (PUF) disks as the sampling medium. researchgate.nettandfonline.comresearchgate.net These disks are housed in protective chambers, often made of stainless steel bowls, to shield them from direct sunlight and precipitation while allowing for passive air circulation. researchgate.netlancs.ac.uk The sampling rate of PUF-based PAS can be a few cubic meters of air per day. researchgate.net Studies have shown that the accumulation of PCBs in PUF disks is linear over time. tandfonline.com

Dual-Sampling Systems: In some research, a dual-sampling system combining polyurethane foam passive air (PUF-PAS) and low-density polyethylene (B3416737) (LDPE) water samplers is used to concurrently measure PCBs in both the air and adjacent water bodies. uiowa.edu This approach allows for the calculation of the direction and magnitude of PCB movement between these two environmental compartments. uiowa.edu

Active Air Sampling: While passive samplers are prevalent, conventional active air sampling techniques, which involve pumping a known volume of air through a collection medium, are also used for comparison and calibration. researchgate.nettandfonline.com For instance, high-volume air samplers (HVAS) are employed to determine the sampling rates of passive samplers. tandfonline.com

A study across Europe demonstrated the effectiveness of PUF-disk based passive samplers in capturing a range of POPs, including PCBs, with the results being comparable to active air sampling methods. researchgate.net

The collection of water, sediment, and soil samples requires specific protocols to ensure the integrity and representativeness of the samples.

Water Sampling: For aqueous samples, a measured volume, typically around 1 liter, is collected. nemi.gov If the water contains more than one percent solids, the sample is first centrifuged. The supernatant is then extracted, and the particulate matter is treated as a solid sample. epa.gov

Soil and Sediment Sampling: Soil and sediment sampling often involves collecting a specific weight of the material, ranging from 2 to 30 grams. nemi.gov For site characterization, in-situ soils can be sampled on a horizontal grid, often with intervals of 3 meters (10 feet). vt.gov Vertical sampling is an iterative process to determine the depth of contamination. vt.gov For stockpiled soil, composite sampling may be employed, where multiple subsamples are collected from various locations within the pile and mixed thoroughly. pca.state.mn.us Non-water-soluble contaminants like PCBs are often found in the top six inches of soil. iaea.org

Regulatory Guidelines: The U.S. Environmental Protection Agency (EPA) has established specific procedures for sampling, such as those outlined in 40 CFR 761, Subpart N, for bulk remediation waste and porous surfaces. vt.gov These guidelines often require a minimum number of samples per location. vt.govgoldenwomenawards.com

The following table summarizes general sampling parameters for different matrices.

| Environmental Matrix | Typical Sample Size | Key Sampling Considerations |

| Air | Time-integrated (weeks) | Use of passive samplers (e.g., PUF disks) to capture airborne contaminants. researchgate.netresearchgate.net |

| Water | ~ 1 Liter | Separation of suspended solids if present. nemi.govepa.gov |

| Soil/Sediment | 2 - 30 grams | Grid-based sampling for site characterization; composite sampling for stockpiles. nemi.govvt.govpca.state.mn.us |

Analyzing this compound in biological tissues provides insight into its bioaccumulation and biomagnification. pacelabs.com

Sample Collection: The type and amount of tissue collected depend on the organism. For instance, 5-10 grams of fish flesh or mussel tissue, or 0.5-1 gram of liver, are typical sample weights. oceanbestpractices.org If individual samples are too small, pooling of tissues from multiple organisms may be necessary. oceanbestpractices.org

Preservation: Proper preservation is critical to prevent degradation of the target analytes. Dissected tissue samples should be stored in the dark at temperatures below -20°C. oceanbestpractices.org This allows for long-term storage without significant loss of PCBs. oceanbestpractices.orgpublications.gc.ca It is recommended that mussel samples not be frozen before dissection. oceanbestpractices.org

Lipid Content: The total lipid content of biota samples is an important parameter to measure, as PCB concentrations are often normalized to a lipid weight basis. oceanbestpractices.org

Sample Preparation: Extraction and Cleanup Techniques

After collection, samples undergo a series of preparation steps to extract the this compound from the matrix and remove interfering compounds. cdc.gov

The choice of solvent and extraction technique is critical for efficiently isolating PCBs from the sample matrix.

Soxhlet Extraction: This is a classic and robust method for extracting PCBs from solid samples like soil and sediment. researchgate.net It involves continuous extraction with a solvent over an extended period. researchgate.net

Accelerated Solvent Extraction (ASE): Also known as pressurized liquid extraction (PLE), ASE is a more modern technique that uses elevated temperatures and pressures to extract contaminants much faster and with less solvent than traditional methods. researchgate.netlcms.czthermofisher.com

Ultrasonic Extraction: This method, also referred to as sonication, uses high-frequency sound waves to facilitate the extraction of analytes from solid matrices. goldenwomenawards.com

Commonly used solvents for these methods include hexane (B92381), acetone (B3395972), methylene (B1212753) chloride, and various mixtures thereof. epa.govnih.gov For example, a 1:1 mixture of hexane and acetone is frequently used for extracting PCBs from both abiotic and biotic samples. nih.gov

The following table presents a comparison of common extraction methods for this compound.

| Extraction Method | Principle | Common Solvents | Advantages | Disadvantages |

| Soxhlet Extraction | Continuous solid-liquid extraction with a cycling solvent. | Hexane, Acetone, Dichloromethane researchgate.net | Robust and effective. researchgate.net | Time-consuming and uses large solvent volumes. researchgate.net |

| Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE) | Uses elevated temperature and pressure to increase extraction efficiency. lcms.czthermofisher.com | Hexane, Acetone, Dichloromethane nih.gov | Fast, automated, and uses less solvent. researchgate.netthermofisher.com | Requires specialized equipment. |

| Ultrasonic Extraction (Sonication) | Uses ultrasonic waves to disrupt the sample matrix and enhance solvent penetration. | Hexane, Acetone epa.gov | Relatively fast. | Can be less efficient than other methods. vt.gov |

Crude extracts from environmental samples contain numerous co-extracted substances that can interfere with the analysis of this compound. Therefore, cleanup steps are essential. cdc.gov

Sulfuric Acid/Potassium Permanganate Cleanup: This is a specific cleanup technique for PCB analysis that destroys many organochlorine and organophosphorus pesticides that might be present in the extract. nemi.govepa.gov

Column Chromatography: Various adsorbents are used in column chromatography to separate PCBs from interfering compounds.

Florisil: This is a magnesium silicate (B1173343) adsorbent used to remove polar interferences. cdc.gov In some methods for biota analysis, Florisil is mixed directly with the sample in the extraction cell to retain lipids. researchgate.net

Silica (B1680970) Gel: Often acidified, silica gel is used to remove certain types of interfering compounds. nih.govnih.gov

Activated Carbon: Carbon columns are particularly useful for fractionating PCBs, especially for separating toxic non-ortho substituted congeners from other PCBs. epa.gov

Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique used to remove large molecules like lipids from the sample extract, which is particularly important for biota samples. cdc.gov

The selection and sequence of these cleanup steps depend on the sample matrix and the specific analytical method being used. nemi.gov For example, EPA Method 1628 for tissue samples suggests a default cleanup procedure of GPC followed by Florisil column cleanup. epa.gov

Chromatographic Separation and Detection

Chromatographic methods are central to the analysis of this compound, providing the necessary separation from other PCB congeners and potential interferences.

Gas chromatography with an electron capture detector (GC-ECD) is a well-established technique for the analysis of chlorinated compounds like PCBs. clu-in.org The ECD is highly sensitive to electrophilic compounds, making it suitable for detecting trace levels of tetrachlorobiphenyls. clu-in.org The separation of PCB congeners is typically achieved on a fused silica capillary column with a specific stationary phase, such as 5% diphenyl polysiloxane and 95% dimethyl polysiloxane. pjoes.com The elution order of the congeners is a critical factor, and for quantification, the linearity of the ECD response for each specific congener must be determined. pjoes.com

However, a significant limitation of GC-ECD is that while it is powerful for analyzing chlorinated compounds, it can be weak in quantifying specific, individual congeners, especially in complex mixtures. clu-in.org Co-elution, where two or more congeners exit the chromatographic column at the same time, can be a major issue. clu-in.org To improve the reliability of the data, dual-column chromatography can be employed to minimize these co-elution problems. clu-in.org

Gas chromatography-mass spectrometry (GC-MS) offers enhanced selectivity compared to GC-ECD by providing mass-to-charge ratio information for compound identification. thermofisher.com For accurate identification of this compound, high-resolution gas chromatography coupled with mass spectrometry (HRGC/HRMS) using congener-specific standards is often required. Key identifiers include the retention time and the mass spectral features, such as the molecular ion cluster and specific fragment ions.

Triple quadrupole GC-MS (GC-MS/MS) provides a significant leap in selectivity and sensitivity by utilizing selected reaction monitoring (SRM). thermofisher.compragolab.cz This technique minimizes matrix interferences, which is particularly beneficial when analyzing complex environmental samples. shimadzu.co.kr Recent advancements in GC-MS/MS technology have made it a reliable tool for PCB analysis, with some considering it comparable to high-resolution methods for certain applications. pragolab.cznih.gov The use of specific column phases, like the TRACE™ TR-PCB 8 MS, has been developed to ensure robust separation of critical congeners. pragolab.cz

Table 1: Comparison of GC Detectors for this compound Analysis

| Feature | Gas Chromatography-Electron Capture Detection (GC-ECD) | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) |

|---|---|---|---|

| Selectivity | Moderate; based on electron affinity. | High; based on mass-to-charge ratio. thermofisher.com | Very High; based on specific precursor-to-product ion transitions. thermofisher.comshimadzu.co.kr |

| Sensitivity | High for chlorinated compounds. clu-in.org | Good, can be improved with selected ion monitoring (SIM). thermofisher.com | Excellent, often 5-10 times lower detection limits than SIM. shimadzu.co.kr |

| Interference Issues | Prone to co-elution and matrix interferences. clu-in.org | Reduced interference compared to ECD. thermofisher.com | Significantly reduced matrix interference. shimadzu.co.kr |

| Confirmation | Primarily based on retention time. | Based on retention time and mass spectrum. | Based on retention time and multiple reaction monitoring (MRM) transitions. nih.gov |

| Quantification | Can be challenging for individual congeners in complex mixtures. clu-in.org | More reliable quantification than ECD. | Highly accurate and precise quantification. pragolab.cz |

Comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in separation power by using two columns with different selectivities. nih.gov This technique is particularly valuable for separating the numerous PCB congeners present in environmental samples. nih.govnih.gov When coupled with a triple quadrupole mass spectrometer (GCxGC-MS/MS), it offers high sensitivity and selectivity, allowing for the separation and removal of most matrix components. gcms.cz

Research has shown that GCxGC systems can separate a large number of the 209 possible PCB congeners. For instance, one study successfully separated 198 of the 209 congeners using GCxGC-MS/MS. shimadzu.com Another study utilizing GCxGC with a time-of-flight mass spectrometer (TOFMS) separated 188 out of 209 congeners. mmu.ac.uk The choice of column combination is critical to achieving the desired separation. nih.gov This high resolving power makes GCxGC a powerful tool for fingerprinting PCBs in environmental forensics. mmu.ac.uk

A primary challenge in the analysis of this compound is its potential co-elution with other PCB congeners. For example, it is known to commonly co-elute with 2,2',4,4'-tetrachlorobiphenyl (B165808) (PCB 47). Such co-elutions complicate accurate quantification, as the detector signal represents the sum of the co-eluting compounds. integral-corp.com

The specific co-elution patterns can vary between laboratories and analytical methods, posing a challenge when comparing data from different studies. clu-in.orgintegral-corp.com Achieving complete separation of all 209 PCB congeners with a single gas chromatography column is not currently possible. epa.gov Therefore, methods must either document the resolution of the specific congeners of interest or establish procedures for reporting the results of co-eluting congeners. epa.gov The use of multidimensional techniques like GCxGC can significantly enhance separation and mitigate these co-elution issues.

Quality Assurance and Quality Control (QA/QC) in Analysis

Rigorous quality assurance and quality control (QA/QC) procedures are essential for generating reliable and defensible data in the analysis of this compound.

To ensure the accuracy and precision of the analysis, isotopically labeled internal standards are widely used. For GC-MS analysis, it is recommended to use ¹³C-labeled PCB congeners for each degree of chlorination. oceanbestpractices.org These labeled standards are added to the sample before extraction and analysis to correct for variations in sample preparation, injection, and instrument response. oceanbestpractices.org For instance, ¹³C-labeled analogs of specific tetrachlorobiphenyls can be used. epa.gov

Injection standards, such as 1,2,3,4-tetrachloronaphthalene (B75306) or decachlorobiphenyl, may also be added to each sample extract just before injection into the GC. pjoes.comoceanbestpractices.org This helps to monitor the performance of the injection process and the gas chromatograph itself. The use of these standards is a cornerstone of robust QA/QC in PCB analysis, allowing for the correction of recovery losses and ensuring the reliability of the quantitative data.

Method Validation and Performance Criteria

The environmental assessment of this compound (PCB 50) necessitates the use of rigorously validated analytical methods to ensure data are reliable, accurate, and defensible. Method validation is a process that confirms an analytical procedure is suitable for its intended purpose. For persistent organic pollutants like PCBs, this typically involves following guidelines set by regulatory bodies such as the U.S. Environmental Protection Agency (EPA). cdc.gov The validation process establishes performance criteria for several key parameters, including linearity, accuracy, precision, and sensitivity (limits of detection and quantification). uw.edu.pl

High-resolution gas chromatography (HRGC) coupled with mass spectrometry (MS) is the cornerstone for congener-specific PCB analysis. cdc.govunc.edu Techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) and high-resolution mass spectrometry (HRMS) provide the high selectivity and sensitivity required to differentiate this compound from its isomers and detect it at environmentally relevant concentrations. unc.edunih.gov Isotope dilution, which involves spiking samples with ¹³C-labeled standards, is a preferred quantification technique as it corrects for recovery losses during sample preparation and analysis, thereby improving accuracy and precision. uw.edu.plnih.gov

Linearity and Calibration

An analytical method's linearity is its capacity to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu For PCB analysis, this is established by creating a multi-point calibration curve using certified reference standards. uw.edu.pl For instance, a study of various PCBs demonstrated excellent linearity over a concentration range of 1.25 to 100 µg/L, with all regression coefficients (r²) exceeding 0.999. researchgate.net Another method using GC-MS/MS reported strong linearity (R² > 0.995) for PCBs over a range of 2 µg/L to 700 µg/L. thermofisher.com Regulatory methods like EPA Method 1668A specify a minimum of five calibration levels. nj.gov

Accuracy and Precision

Accuracy refers to the closeness of a measured value to a known or accepted true value, while precision describes the degree of agreement among a series of individual measurements.

Accuracy is typically evaluated through recovery studies on matrix-matched samples spiked with a known quantity of the analyte. nih.govbepls.com It can also be assessed by analyzing Certified Reference Materials (CRMs) containing known concentrations of PCBs. nih.govsigmaaldrich.com For a GC-MS/MS method analyzing various PCBs in human serum, accuracies ranged from 84% to 119%. nih.gov Another study reported recoveries for seven indicator PCBs in various water matrices between 72% and 116%. researchgate.net The use of surrogate standards, which are chemically similar to the target analyte but not expected to be in the sample, helps monitor the performance and accuracy of the method for each sample. nih.govepa.gov

Precision is expressed as the relative standard deviation (RSD) of replicate measurements. nih.govresearchgate.net Intra-day and inter-day precision are evaluated to assess the method's repeatability and intermediate precision. uw.edu.pl For PCB analysis in water, RSDs for replicate measurements were reported to be between 3.1% and 5.6%. researchgate.net A study on marine sediment determined the intermediate precision to be below 5.6% (coefficient of variation). uw.edu.pl

Selectivity and Specificity

Selectivity is the ability of a method to distinguish and quantify the target analyte in the presence of other components in the sample. uw.edu.pl For PCB analysis, this is critical due to the presence of 209 different congeners, many of which may co-elute on a standard GC column. cdc.gov The use of high-resolution capillary columns and, more definitively, mass spectrometric detection, provides the necessary specificity. cdc.gov Advanced techniques like multidimensional gas chromatography (GC×GC) can further enhance separation for complex mixtures where co-elution with other congeners, such as PCB 47, is a concern.

Sensitivity: Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. europa.eu Given the low concentrations at which PCBs can be present and exert biological effects, high sensitivity is paramount. Modern analytical methods can achieve extremely low detection limits.

High-resolution mass spectrometry methods, such as EPA Method 1668, can reach detection limits in the picogram per liter (pg/L), or parts per quadrillion (ppq), range for water samples. cdc.govunc.edu A GC-MS method for PCBs in water reported LODs between 0.2 and 0.3 ng/L. researchgate.net For sediment samples, detection limits below 0.65 ng/g have been achieved. uw.edu.pl

Table 1: Summary of Method Validation Parameters and Performance Criteria for PCB Analysis

This table summarizes typical performance criteria for the analytical methodologies used in the environmental assessment of polychlorinated biphenyls, including this compound.

| Parameter | Performance Metric | Typical Acceptance Criteria | Reference(s) |

| Linearity | Coefficient of Determination (R²) | > 0.995 | researchgate.netthermofisher.com |

| Accuracy | Recovery (%) | 70 - 130% (Varies by matrix and method) | nih.govresearchgate.net |

| Precision | Relative Standard Deviation (%RSD) | < 20% (Typically < 10% for replicates) | uw.edu.plnih.govresearchgate.net |

| Selectivity | Chromatographic Resolution / Mass Specificity | Baseline separation from interferences; correct ion ratios | cdc.govnj.gov |

| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) | ≥ 3:1 | shimadzu.com |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N) | ≥ 10:1 | nj.govbepls.com |

Congener Specific Research and Isomer Specific Considerations for 2,2 ,4,6 Tetrachlorobiphenyl

Importance of Congener-Specific Environmental Analysis

The environmental analysis of polychlorinated biphenyls (PCBs) has evolved from measuring total PCBs or commercial mixtures like Aroclors to congener-specific analysis. This shift is crucial because the environmental fate, transport, and toxicity of PCBs are highly dependent on the specific congener. who.intwits.ac.za There are 209 distinct PCB congeners, each with a unique number and arrangement of chlorine atoms on the biphenyl (B1667301) rings. epri.com

Congener-specific analysis offers several advantages over older methods. It provides lower detection limits and a higher degree of accuracy in quantifying individual PCB compounds in environmental samples. epri.com This specificity is vital as commercial PCB mixtures can vary in composition, and their profiles change in the environment due to weathering and degradation processes. researchgate.net For instance, 2,2',4,6-tetrachlorobiphenyl, also known as PCB 50, has its own distinct chemical and physical properties that dictate its behavior and potential impact. oup.com Therefore, monitoring programs that measure all possible PCB congeners are recommended for accurate source apportionment and risk assessment. acs.org

The analysis of specific congeners is also essential for understanding the potential for toxicity. epri.com While some PCBs are noted for their dioxin-like toxicity, this is related to their ability to assume a planar configuration, a trait not prominent in ortho-substituted PCBs like this compound.

Isomeric Profiles in Environmental Samples and Source Fingerprinting

The isomeric profile of PCBs in an environmental sample can serve as a "fingerprint" to identify the sources of contamination. researchgate.net While many PCB contamination studies focus on congeners that were abundant in commercial mixtures like Aroclors, this compound is interesting as it has been identified as a significant component of non-Aroclor sources. nih.gov

For example, research has identified finished cabinetry as a major source of PCB-47, PCB-51 (2,2',4,6'-tetrachlorobiphenyl), and PCB-68 in residential homes, with these congeners accounting for up to 50% of the total PCBs measured in indoor air in some cases. diva-portal.org It is hypothesized that these congeners are unintentional byproducts of the manufacturing of polymer sealants. diva-portal.org Specifically, they may be formed from the decomposition of 2,4-dichlorobenzoyl peroxide used as an initiator in the free-radical polymerization of polyester (B1180765) resins. diva-portal.org One study prepared a "cabinet PCB mixture" with a weight ratio of 75:17:8 for 2,2',4,4'-tetrachlorobiphenyl (B165808) (PCB 47), 2,2',4,6'-tetrachlorobiphenyl (B1596159) (PCB 51), and 2,3',4,5'-tetrachlorobiphenyl (B1580605) (PCB 68) respectively, to investigate their effects. nih.govacs.org

The detection of this compound in environmental matrices where Aroclor patterns are not dominant can, therefore, point to these alternative industrial sources. Techniques like principal component analysis (PCA) of congener profiles are used for source apportionment. For instance, in the Lower Great Lakes Basin, Positive Matrix Factorization (PMF) has been used to identify and apportion PCB sources, highlighting the presence of non-Aroclor congeners. acs.org

Structure-Environmental Behavior Relationships

The environmental behavior of this compound is intrinsically linked to its molecular structure. The number and position of chlorine atoms on the biphenyl rings influence its physical-chemical properties, which in turn determine its persistence, transport, and fate in the environment.

The structure of this compound features three chlorine atoms on one phenyl ring (at positions 2, 4, and 6) and one on the other (at position 2'). The presence of chlorine atoms at the ortho positions (2 and 2') creates steric hindrance, which disrupts the planarity of the molecule. This non-planar configuration affects its interaction with environmental matrices and biological receptors.

The environmental persistence of PCBs is generally correlated with the degree of chlorination; higher chlorinated congeners tend to be more resistant to degradation. who.int However, the specific pattern of chlorine substitution is also a critical factor. uth.gr

This compound is a tetrachlorobiphenyl, and its persistence is moderate compared to other PCBs. Studies have shown that the degradation of PCBs decreases as chlorine substitution increases, with isomers containing more than four chlorines being less susceptible to breakdown. uth.gr Furthermore, PCBs with two chlorines in the ortho position of a single ring (like the 2,6-dichloro substitution in one of the rings of this compound) or on both rings generally show poor degradability. uth.gr